

Application Notes and Protocols for CST967 In Vivo Xenograft Model

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Compound of Interest

Compound Name: CST967

Cat. No.: B15135684

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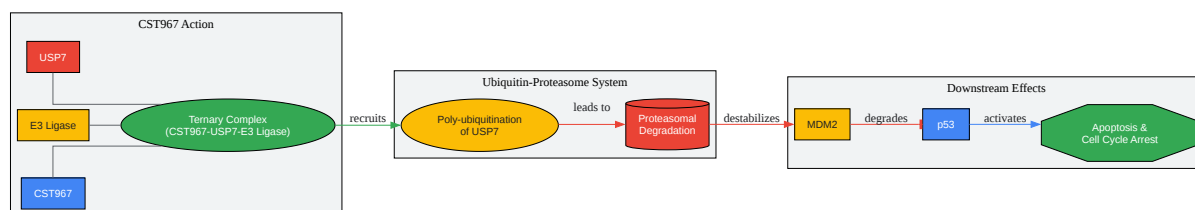
For Researchers, Scientists, and Drug Development Professionals

Introduction

CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in oncogenesis, including MDM2, a key negative regulator of the p53 tumor suppressor.[3][4] By inducing the degradation of USP7, **CST967** aims to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[4] This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of **CST967** using a xenograft mouse model. The protocols and data presented are a composite representation based on preclinical studies of USP7 inhibitors and PROTAC degraders.

Mechanism of Action: CST967 Signaling Pathway

CST967 functions by hijacking the ubiquitin-proteasome system to induce the degradation of USP7. This leads to the destabilization of MDM2, allowing for the accumulation and activation of the p53 tumor suppressor protein, which in turn transcriptionally activates genes involved in apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.



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Caption: **CST967**-mediated degradation of USP7 and downstream signaling.

Experimental Protocols

This section outlines a detailed protocol for a cell line-derived xenograft (CDX) model to assess the in vivo efficacy of **CST967**.

Cell Line and Culture

- Cell Line: MM.1S (Multiple Myeloma) or other relevant cancer cell line with wild-type p53.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged every 2-3 days to maintain logarithmic growth.

Animal Model

- Species: Female athymic nude mice (e.g., BALB/c nude) or NOD-SCID mice, 6-8 weeks old.

- Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
- Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation

- Harvest MM.1S cells during the logarithmic growth phase.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^8 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.

Experimental Design and Drug Administration

- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- **CST967** Formulation: Prepare **CST967** in a vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
- Dosing Regimen (Example):
 - Vehicle Control Group: Administer the vehicle solution intraperitoneally (IP) or orally (PO) daily.
 - **CST967** Treatment Groups: Administer **CST967** at varying doses (e.g., 25, 50, 100 mg/kg) IP or PO daily for a specified duration (e.g., 21 days).

Data Collection and Analysis

- **Tumor Volume:** Measure tumor volume and body weight 2-3 times per week.
- **Endpoint:** The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
- **Tissue Collection:** At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., immunohistochemistry, western blotting).
- **Statistical Analysis:** Analyze the data using appropriate statistical methods, such as a two-way ANOVA for tumor growth curves.

Quantitative Data Presentation

The following tables present representative data from preclinical studies of USP7 inhibitors and degraders, which can be used as a benchmark for studies with **CST967**.

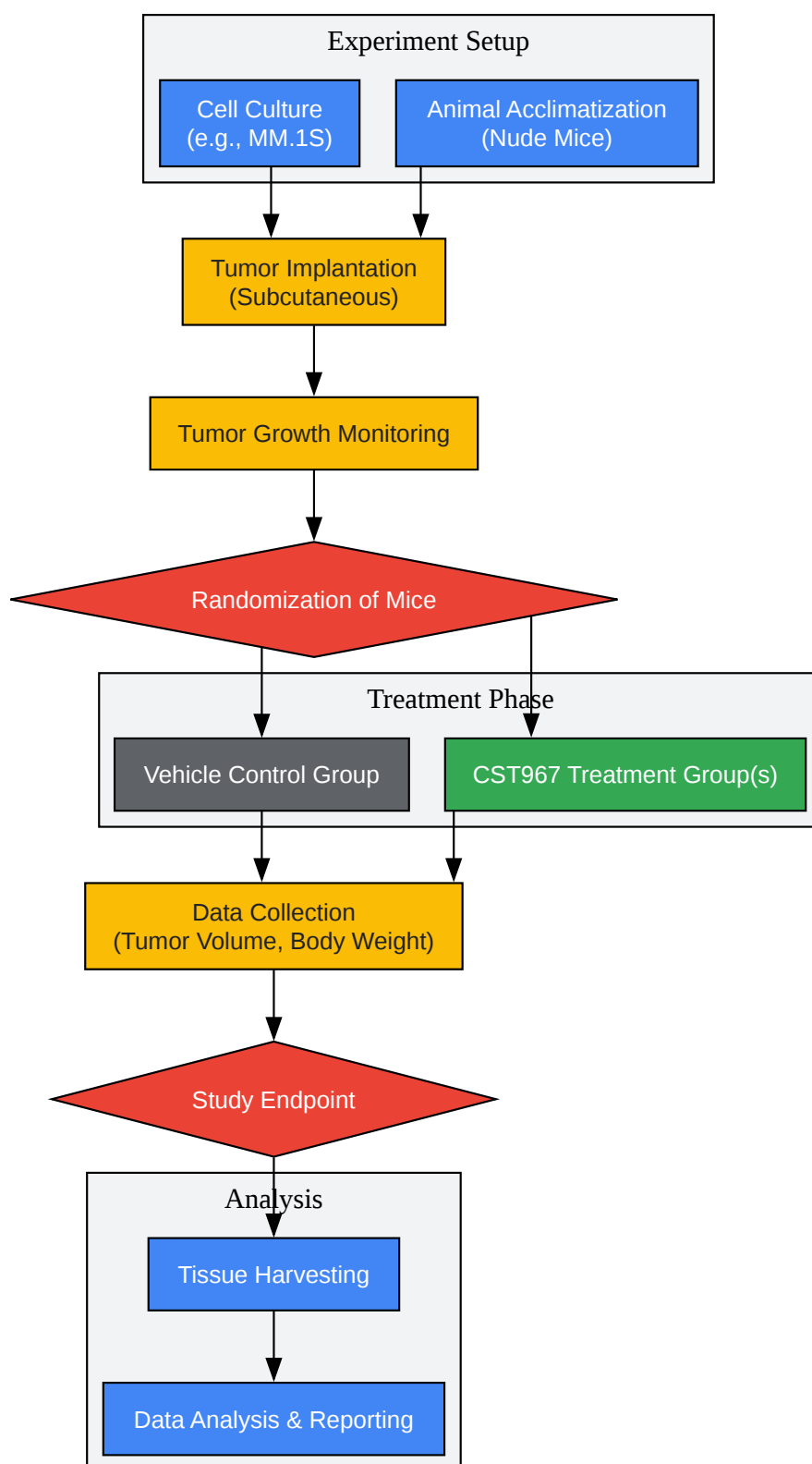
Table 1: In Vivo Anti-Tumor Efficacy of a USP7 Degrader in a Xenograft Model

Treatment Group	Dose (mg/kg)	Administration Route	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	-	IP	1850 ± 250	-	+5.2
CST967 (Low Dose)	25	IP	1100 ± 180	40.5	+1.5
CST967 (Mid Dose)	50	IP	650 ± 120	64.9	-2.3
CST967 (High Dose)	100	IP	300 ± 80	83.8	-4.8

Table 2: Biomarker Analysis in Tumor Tissues

Treatment Group	Dose (mg/kg)	% Ki67 Positive Cells (Proliferation)	Relative USP7 Protein Level	Relative p53 Protein Level
Vehicle Control	-	85 ± 5	1.0	1.0
CST967 (50 mg/kg)	50	35 ± 8	0.3	3.5

Experimental Workflow Diagram



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